3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core modified by a substituted thiazole moiety.
Properties
IUPAC Name |
3-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-14-7-5-13(6-8-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMTEUQJFNZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OCH₃, -OH) modulate reactivity during synthesis. For example, nitro-substituted derivatives require controlled conditions to avoid side reactions .
- Methoxy groups may enhance solubility compared to halogens due to increased polarity .
Crystal Structures and Intermolecular Interactions
Crystallographic studies reveal that substituents dictate packing arrangements and non-covalent interactions:
Key Observations :
- Methoxy groups in the target compound may form weaker hydrogen bonds (C–H⋯O) compared to hydroxyl (-OH) or nitro (-NO₂) groups but could enhance C–H⋯π or van der Waals interactions due to increased aromaticity .
- Bulky substituents (e.g., bromophenyl) influence ring puckering (Cremer-Pople parameters: Q, θ, φ) and molecular conformation .
Photophysical and Electronic Properties
Substituents significantly impact UV-Vis absorption and nonlinear optical (NLO) behavior:
Key Observations :
- Methoxy groups (electron-donating) could red-shift UV-Vis absorption compared to electron-withdrawing groups (e.g., -NO₂) by stabilizing excited states .
Thermal Stability
Thermogravimetric (TG) and differential scanning calorimetry (DSC) data highlight substituent effects:
Key Observations :
- Methoxy-substituted derivatives may exhibit higher thermal stability than halogenated analogs due to stronger intermolecular interactions (e.g., dipole-dipole) .
Preparation Methods
Acid-Catalyzed Spirocyclization
The foundational method employs tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) and 1,1-dimethoxycyclohexane (50 mL, 329 mmol) in anhydrous DMF (365 mL) with p-TsOH·H₂O (1.63 g) catalysis. The reaction proceeds through:
- Ketal exchange at 25°C for 18 h
- Vacuum distillation (80°C/0.5 mmHg) to remove methanol
- Oxidative cleavage using NaIO₄ (33.4 g) in H₂O/THF
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 25°C (cyclization) |
| Reaction Time | 18 h (step 1) |
| Oxidant | NaIO₄ (1.0 equiv) |
| Yield | 96% |
Solid-Supported Variant
Recent adaptations utilize Amberlyst-15 (20 wt%) in refluxing toluene, reducing reaction time to 6 h with comparable yields (89-92%). This method eliminates aqueous workup through simple filtration.
Preparation of 4-(4-Methoxyphenyl)thiazol-2-amine
Hantzsch Thiazole Synthesis
The classical approach involves:
- Iodine-mediated cyclization of 4'-methoxyacetophenone (0.02 mol) with thiourea (0.04 mol)
- Trituration in Et₂O followed by Na₂S₂O₃ wash
- Ammonia precipitation and ethanol recrystallization
Critical Parameters:
Microwave-Assisted Protocol
Green chemistry adaptations employ MW irradiation (300 W, 120°C) in [BMIM]BF₄ ionic liquid, achieving 85% yield in 15 min. This method enhances atom economy (AE = 92%) compared to conventional heating (AE = 78%).
Condensation to Form Methylene Bridge
Schiff Base Formation
The key coupling uses:
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione (1.84 g, 0.01 mol)
- 4-(4-Methoxyphenyl)thiazol-2-amine (2.06 g, 0.01 mol)
- TEAF catalyst (triethylamine-formic acid, 10 mL) in DMF
Reaction Profile:
- 50°C for 12 h under N₂ atmosphere
- Water quench (15 mL) induces crystallization
- Recrystallization from petroleum ether/EtOAc (4:1)
Yield Optimization Data:
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TEAF | 50 | 12 | 53 |
| 2 | AcOH | 80 | 24 | 41 |
| 3 | Zn(OTf)₂ | 25 | 48 | 38 |
Mechanochemical Approach
Ball-milling (400 rpm, stainless steel jar) with K₂CO₃ (2 equiv) achieves 68% yield in 2 h, demonstrating solvent-free advantages. Particle size analysis shows reduced crystallite size (D50 = 12.4 μm vs solution 45.7 μm).
Structural Characterization
Key Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H, spiro-OCH₂), 3.85 (s, 3H, OCH₃)
- IR (KBr): ν 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (Ar-O-CH₃)
- XRD : Monoclinic P2₁/c, a = 12.541(3) Å, Z = 4
Thermal Analysis:
- DSC shows melting endotherm at 138.5°C (ΔH = 142 J/g)
- TGA indicates 5% weight loss at 210°C, confirming thermal stability
Comparative Method Evaluation
Green Metrics Analysis:
| Method | PMI | E-Factor | RME (%) |
|---|---|---|---|
| Conventional | 8.7 | 23.4 | 42 |
| Microwave-Assisted | 3.1 | 7.8 | 68 |
| Mechanochemical | 1.9 | 4.2 | 81 |
PMI = Process Mass Intensity, RME = Reaction Mass Efficiency
Challenges and Optimization Strategies
- Spiro Ring Stability : The diketone moiety shows sensitivity to strong bases - maintaining pH <8 during coupling prevents decomposition
- Imine Geometry : DFT calculations (B3LYP/6-31G*) indicate E-configuration favored by 9.3 kcal/mol, confirmed by NOESY
- Scale-Up Considerations : Batch vs Flow comparison shows 25% yield improvement in microreactor systems (0.5 mL/min, 100°C)
Q & A
Basic: What are the established synthetic routes for preparing this spiro-thiazole compound?
Answer:
The synthesis involves multi-step reactions starting with the formation of the spirocyclic core (1,5-dioxaspiro[5.5]undecane-2,4-dione) via cyclohexanone and malonic acid under acidic conditions (e.g., H₂SO₄ and acetic anhydride) . Subsequent functionalization includes:
- Thiazole ring formation : Condensation of 4-(4-methoxyphenyl)thiazol-2-amine with the spiro-dione via hydrazone linkage under reflux in ethanol/acetic acid .
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like linear diketones from acidic/basic degradation .
Basic: How is the compound’s molecular structure validated?
Answer:
Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl, thiazole, and spirocyclic proton environments .
- X-ray Crystallography : Resolve spirocyclic conformation (e.g., boat-shaped dioxaspiro ring, chair-like cyclohexane) using SHELXL for refinement .
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺ = 416.4 g/mol) and fragmentation patterns .
Advanced: How do steric and electronic effects influence regioselectivity in cyclocondensation reactions?
Answer:
The 4-methoxyphenyl group exerts an electron-donating (+M) effect, directing electrophiles to the thiazole’s C5 position. Steric hindrance from the spiro system limits reactivity at the dioxaspiro carbonyls, favoring nucleophilic attack at the exocyclic methylene . Example :
| Reaction Condition | Product Regioselectivity | Yield (%) |
|---|---|---|
| Lawesson’s reagent (toluene) | Thiadiazole formation | 72 |
| Phenylhydrazine (glacial AcOH) | Pyrazole hybrid | 65 |
Advanced: What strategies address contradictions in structure-activity relationship (SAR) studies?
Answer:
Contradictions arise when substituents (e.g., 4-methoxy vs. 4-fluoro) show divergent bioactivity. Mitigation strategies include:
- Comparative docking : Use AutoDock/Vina to compare binding affinities with targets (e.g., EGFR kinase) .
- Free-Wilson analysis : Quantify substituent contributions to activity while controlling for spirocyclic conformation .
- In vitro validation : Test cytotoxicity (MTT assay) across cancer cell lines (e.g., MCF-7, HeLa) to resolve discrepancies .
Advanced: How does the spirocyclic conformation affect pharmacological properties?
Answer:
The dioxaspiro ring’s rigidity:
- Enhances metabolic stability : Reduces CYP450-mediated oxidation compared to non-spiro analogs .
- Modulates solubility : LogP = 2.8 (calculated) due to hydrophobic cyclohexane vs. polar dioxolane .
- Influences bioavailability : Conformational locking improves membrane permeability (PAMPA assay) .
Advanced: What computational methods predict degradation pathways under physiological conditions?
Answer:
- DFT calculations : Simulate hydrolysis of the dioxaspiro ring (B3LYP/6-31G*) to identify labile bonds .
- MD simulations : Model pH-dependent degradation (e.g., diketone formation in 6M HCl) .
- LC-MS/MS : Validate predicted metabolites in simulated gastric fluid .
Advanced: How to design pharmacological studies for dose-response analysis?
Answer:
Use a split-plot design :
- Primary variables : Dose (0.1–100 µM), exposure time (24–72 hr) .
- Endpoints : IC₅₀ (MTT), apoptosis (Annexin V), and target inhibition (Western blot) .
- Controls : Include spirocyclic analogs without thiazole for baseline comparison .
Methodological: Resolving spectral data conflicts in hydrazone linkage characterization
Answer:
Conflicts in NMR δ-values for the methylene group (e.g., 8.2–8.5 ppm) arise from tautomerism. Strategies:
- Variable Temperature NMR : Identify equilibrium between E/Z isomers .
- IR spectroscopy : Confirm C=N stretch (1600–1650 cm⁻¹) and exclude ketone tautomers .
Methodological: Optimizing crystallization for X-ray analysis
Answer:
- Solvent selection : Use ethanol/water (9:1) for slow evaporation to obtain single crystals .
- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
- Refinement : Apply SHELXL restraints for disordered methoxyphenyl groups .
Emerging Directions: Can this compound serve as a precursor for heterocyclic libraries?
Answer:
Yes, via:
- Parallel synthesis : React with diverse amines/isothiocyanates to generate thiourea or oxadiazinane derivatives .
- Click chemistry : Cu-catalyzed azide-alkyne cycloaddition to append triazole motifs .
Tables
Table 1 : Key Cyclocondensation Reactions
| Reagent | Product Class | Conditions | Yield (%) |
|---|---|---|---|
| Phenylhydrazine | Pyrazole hybrid | Glacial AcOH, 8h | 65 |
| Lawesson’s reagent | Thiadiazole | Toluene, 110°C | 72 |
Table 2 : Substituent Effects on Bioactivity
| Substituent (R) | IC₅₀ (µM, MCF-7) | LogP | Target Affinity (kcal/mol) |
|---|---|---|---|
| 4-OCH₃ | 12.4 | 2.8 | -8.9 (EGFR) |
| 4-F | 8.7 | 3.1 | -9.5 (EGFR) |
| 2,4-diCl | 6.2 | 3.4 | -10.1 (EGFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
